(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound could be studied using various techniques. For example, spectroscopic methods can be used to monitor the progress of a reaction and identify the products formed .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measurements of melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Antimicrobial Activity
Compounds with similar structural features, particularly those involving pyridine derivatives and piperazine moieties, have been explored for their antimicrobial properties. For example, research on pyridine derivatives has shown variable and modest activity against strains of bacteria and fungi, highlighting the potential of such structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Bone Turnover and Osteoporosis Treatment
Another area of application involves the prevention and treatment of osteoporosis, where compounds targeting the alphavbeta3 antagonist have been developed. These compounds show significant efficacy in in vivo models of bone turnover, underscoring their potential in osteoporosis treatment (Hutchinson et al., 2003).
Antiproliferative Activity
Structurally similar compounds, particularly those involving piperidin and isoxazole moieties, have also been evaluated for their antiproliferative activity. The synthesis, structural exploration, and evaluation of these compounds for antiproliferative activity underscore the potential therapeutic applications in cancer treatment (Prasad et al., 2018).
COX2 Inhibition for Anti-inflammatory Therapy
The development of COX2-specific inhibitors for anti-inflammatory therapy is another significant area of research. Novel oxazine-based small molecules, including structures similar to the compound , have been identified as lead structures for developing COX2-specific inhibitors (Srinivas et al., 2015).
Bioactivation Pathways
Research into bioactivation pathways of compounds with isoxazole rings, including the identification of novel pathways in human liver microsomes, reveals the complex metabolic fates of these compounds. This understanding is crucial for drug development and safety assessments (Yu et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-6-12(18-23-10)15(20)19-5-3-4-11(9-19)22-14-8-16-7-13(17-14)21-2/h6-8,11H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJWZVKTNMOAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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